

Application Note: Quantification of Didesmethyl Cariprazine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Didesmethyl cariprazine	
Cat. No.:	B1670505	Get Quote

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is metabolized in the body to two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2] DDCAR, in particular, has a significantly longer half-life than the parent drug and contributes substantially to the overall therapeutic effect.[1][2] Therefore, accurate and sensitive quantification of **didesmethyl cariprazine** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of **didesmethyl cariprazine** in human plasma.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate **didesmethyl cariprazine** and its deuterated internal standard (IS), [2H8]-didesmethyl-RGH-188, from human plasma.[1] The extracted samples are then analyzed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.

Experimental Protocols



Materials and Reagents

- · Analytes and Internal Standard:
 - Didesmethyl cariprazine (DDCAR, also known as didesmethyl-RGH-188) reference standard.
 - [2H8]-didesmethyl-RGH-188 (deuterated internal standard).[1]
- Solvents and Chemicals:
 - Methanol (HPLC grade or equivalent).
 - Acetonitrile (HPLC grade or equivalent).
 - 1-chlorobutane (analytical grade).[1]
 - Ammonium hydroxide solution.
 - Formic acid (analytical grade).
 - Ultrapure water.
 - o Drug-free human plasma (with anticoagulant, e.g., K2-EDTA).

Instrumentation

- Liquid Chromatography System: An HPLC system capable of delivering reproducible gradients at low flow rates.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column is commonly used.

Preparation of Stock and Working Solutions

 Stock Solutions (1 mg/mL): Prepare individual stock solutions of didesmethyl cariprazine and its internal standard in methanol.



- Working Standard Solutions: Prepare serial dilutions of the **didesmethyl cariprazine** stock solution with a methanol/water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the [2H8]-didesmethyl-RGH-188 stock solution with methanol/water (50:50, v/v) to a final concentration of 10 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 1.0 mL of human plasma sample (calibrator, QC, or unknown) into a clean polypropylene tube.
- Add 50 μL of the internal standard working solution (10 ng/mL [2H8]-didesmethyl-RGH-188)
 to each tube and vortex briefly.
- Alkalize the plasma by adding 100 μL of 0.1 M ammonium hydroxide solution and vortex.
- Add 5 mL of 1-chlorobutane, cap the tubes, and vortex for 10 minutes.[1]
- Centrifuge the samples at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new set of clean tubes.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase and vortex.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:



Parameter	Condition
Column	Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Gradient	Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and reequilibrate for 1 min.
Injection Volume	10 μL
Column Temperature	40°C
Run Time	Approximately 5 minutes per injection.[1]

Mass Spectrometry Parameters:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V[3]
Source Temperature	500 °C[3]
MRM Transitions	See Table 1

Data Presentation

Table 1: Mass Spectrometric Parameters for **Didesmethyl Cariprazine** and Internal Standard



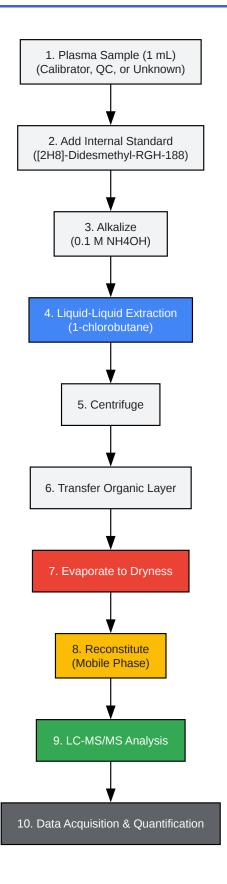
Compound	Precursor Ion (m/z)	Product Ion (m/z)
Didesmethyl Cariprazine	399.2	382.2
[2H8]-Didesmethyl-RGH-188 (IS)	407.3	390.2
Data sourced from a study on RGH-188 and its metabolites.		

Table 2: Method Validation Summary

Parameter	Result
Linearity Range	0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[1]
Correlation Coefficient (r²)	> 0.99
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within ±15%
Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard
These are typical performance characteristics	
for a validated bioanalytical method and are	
based on the LLOQ mentioned in the cited	
literature.[1]	

Visualization





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Caption: LC-MS/MS workflow for didesmethyl cariprazine in plasma.



Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **didesmethyl cariprazine** in human plasma. The use of a stable isotopelabeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications, including pharmacokinetic profiling and therapeutic drug monitoring. The detailed protocol and performance characteristics serve as a valuable resource for researchers and drug development professionals.

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